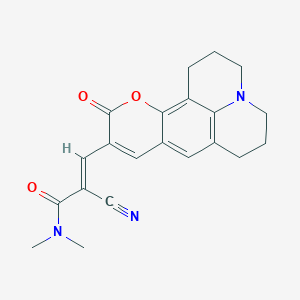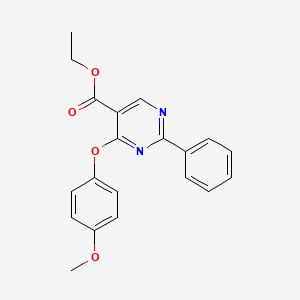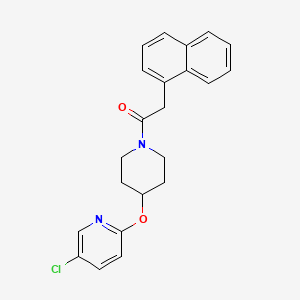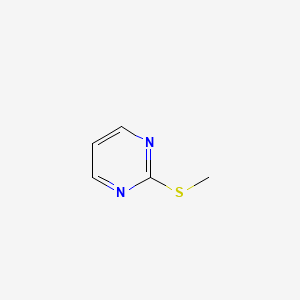
GSHtracer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzopyrano[6,7,8-ij]quinolizin-10-yl)-2-propenamide, is a fluorescent real-time thiol tracer. It is primarily used for monitoring the dynamics and heterogeneity of reduced glutathione (GSH) in living cells . This compound is significant in the study of cellular redox status and antioxidant mechanisms.
Mécanisme D'action
Target of Action
GSHtracer is a ratiometric probe designed for the measurement of glutathione (GSH) levels . GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the primary target of this compound . GSH plays a crucial role in maintaining cellular redox homeostasis and detoxifying reactive oxygen species .
Mode of Action
Upon binding to GSH, this compound exhibits a shift in its excitation/emission maximum λ from 520/580 nm to 430/510 nm . This change in fluorescence properties allows for the real-time monitoring of GSH dynamics in biological systems .
Biochemical Pathways
This compound is involved in the ascorbate-glutathione (AsA-GSH) cycle, a central pathway in plant cells that links the scavenging activity of hydrogen peroxide (H2O2) to redox signaling . The AsA-GSH cycle plays a crucial role in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , suggesting that it can be readily absorbed and distributed in biological systems.
Result of Action
The binding of this compound to GSH allows for the real-time monitoring of GSH dynamics in biological systems . This can provide valuable insights into the redox status of cells and the effectiveness of antioxidant systems .
Action Environment
Environmental stresses can alter the production of reactive oxygen species (ROS) in plant cells and influence the interplay between ROS generation and scavenging mechanisms . As this compound is involved in monitoring GSH levels, environmental factors that affect GSH production and utilization would likely influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
GSHtracer plays a significant role in biochemical reactions, particularly those involving glutathione (GSH). It exhibits excitation/emission maximum shifts from 520/580 nm to 430/510 nm upon GSH binding . This property allows this compound to interact with GSH and other biomolecules, providing real-time monitoring of GSH dynamics and heterogeneity .
Cellular Effects
This compound influences cell function by enabling the real-time monitoring of GSH levels within cells . Changes in GSH levels can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of GSH are required to maintain stem cell function .
Molecular Mechanism
The mechanism of action of this compound involves its binding to GSH. Upon GSH binding, the excitation/emission maximum of this compound shifts from 520/580 nm to 430/510 nm . This change allows for the detection and quantification of GSH levels within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSHtracer involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the cyano and dimethylamino groups. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the final product. The compound is usually stored at low temperatures (-20°C) to preserve its stability .
Analyse Des Réactions Chimiques
Types of Reactions
GSHtracer undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced by reducing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted analogs .
Applications De Recherche Scientifique
GSHtracer has a wide range of applications in scientific research:
Chemistry: Used as a probe to study thiol dynamics and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
NAB-14: Another fluorescent thiol tracer with similar applications.
GSK983: A compound used for monitoring redox status in cells.
TG4-155: A thiol-reactive probe used in various biochemical assays.
Uniqueness of GSHtracer
This compound is unique due to its high specificity for reduced glutathione and its ability to provide real-time monitoring of GSH dynamics in living cells. This makes it an invaluable tool for studying cellular redox status and antioxidant mechanisms .
Propriétés
IUPAC Name |
(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXQIYZKBAKCHQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![2-phenyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2922332.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)
![Ethyl 4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2922335.png)
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2922339.png)
![(2S)-2-[[4-(4-Chlorophenyl)piperazine-1-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B2922340.png)
![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)

